1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine
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Overview
Description
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
The synthesis of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step involves the methylation of the amine group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents
Scientific Research Applications
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and pyridine moiety allow it to fit into binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine can be compared with similar compounds such as:
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery.
(2-Azepan-1-yl-2-phenylethyl)amine: Used in medicinal chemistry for its potential therapeutic applications.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: An inhibitor of HIV-1 replication.
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-9-13(10-15-2)11-16-14(12)17-7-5-3-4-6-8-17/h9,11,15H,3-8,10H2,1-2H3 |
InChI Key |
VQHRZRUVVIOPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)CNC |
Origin of Product |
United States |
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